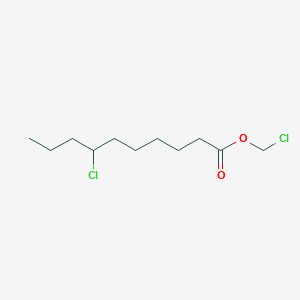![molecular formula C18H16N2 B14411080 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 81589-52-8](/img/structure/B14411080.png)
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of organic reactions. One common method includes the use of palladium-catalyzed tandem cyclization/cross-coupling reactions . This approach allows for the formation of the pyrido[4,3-B]carbazole core structure with high efficiency and selectivity.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves its ability to intercalate into DNA, thereby disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . Additionally, this compound may generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A well-known pyrido[4,3-B]carbazole alkaloid with significant anticancer activity.
Olivacine: Another pyrido[4,3-B]carbazole alkaloid with similar biological activities.
Uniqueness
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrido[4,3-B]carbazole derivatives .
Properties
CAS No. |
81589-52-8 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5,7,11-trimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-5-4-6-14-16-11(2)15-9-19-8-7-13(15)12(3)18(16)20-17(10)14/h4-9,20H,1-3H3 |
InChI Key |
DAFVXARMRZQLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=C4C=CN=CC4=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
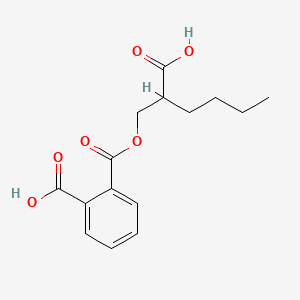
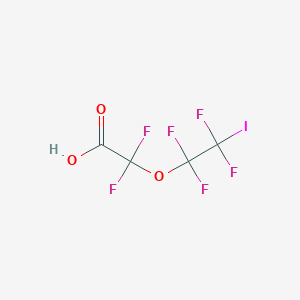
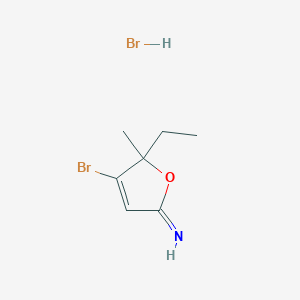
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)
![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
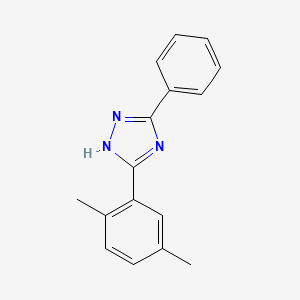
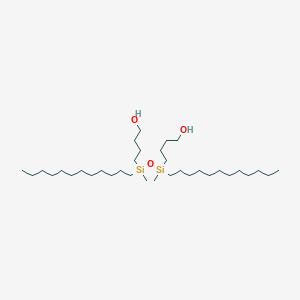
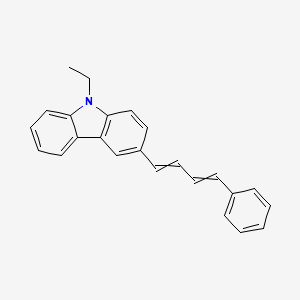
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
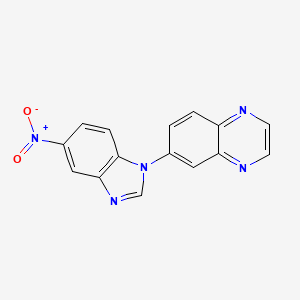
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
